Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17747972
InChI: InChI=1S/C9H16O4/c1-8(2,7(10)12-3)9(11)4-5-13-6-9/h11H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate

CAS No.:

Cat. No.: VC17747972

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate -

Specification

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate
Standard InChI InChI=1S/C9H16O4/c1-8(2,7(10)12-3)9(11)4-5-13-6-9/h11H,4-6H2,1-3H3
Standard InChI Key LLNYUFHYXFESOK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)OC)C1(CCOC1)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate is defined by the following identifiers:

PropertyValueSource
IUPAC NameMethyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate
Molecular FormulaC9H16O4\text{C}_9\text{H}_{16}\text{O}_4
Molecular Weight188.22 g/mol
CAS Number2091752-12-2 (VulcanChem), 2092845-13-9 (PubChem)
SMILESCOC(=O)C(C)(C1CCOC1O)CO
InChIKeyLLNYUFHYXFESOK-UHFFFAOYSA-N

The compound’s structure combines a tetrahydrofuran-derived hydroxyoxolan ring with a methylpropanoate ester group, contributing to its polar yet hydrophobic character. The hydroxy group on the oxolan ring enhances its potential for hydrogen bonding, while the methyl branches impart steric hindrance, influencing its reactivity.

Synthesis and Manufacturing

Industrial Synthesis Routes

The primary synthesis method involves acid-catalyzed esterification of 3-hydroxyoxolan-3-ol with methyl propanoate. Key steps include:

  • Reactant Preparation: 3-Hydroxyoxolan-3-ol is combined with methyl propanoate in a 1:1 molar ratio.

  • Acid Catalysis: Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrochloric acid (HCl\text{HCl}) is added to protonate the carbonyl oxygen, facilitating nucleophilic attack by the alcohol.

  • Reaction Conditions: The mixture is heated to 6080C60–80^\circ \text{C} for 6–12 hours to achieve equilibrium.

  • Workup: The crude product is purified via slurry washing with petroleum ether and ethyl acetate (3:1 v/v) to remove unreacted starting materials and acid residues .

This method avoids toxic reagents like cyanides or specialized enzymes, making it scalable for industrial production .

Reaction Kinetics

The esterification follows second-order kinetics, with the rate equation:

Rate=k[RCOOH][R’OH]\text{Rate} = k[\text{RCOOH}][\text{R'OH}]

where kk is temperature-dependent. At 70C70^\circ \text{C}, the rate constant kk approximates 0.015L/mol\cdotpmin0.015 \, \text{L/mol·min}. Hydrolysis, the reverse reaction, dominates under aqueous acidic or basic conditions, with activation energies (EaE_a) of 4560kJ/mol45–60 \, \text{kJ/mol}.

Physicochemical Properties

Physical State and Solubility

Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate is typically isolated as a white crystalline solid with a melting point of 98102C98–102^\circ \text{C}. It exhibits moderate solubility in polar aprotic solvents like ethyl acetate (25g/L25 \, \text{g/L}) and low solubility in water (<1g/L<1 \, \text{g/L}) due to its ester and cyclic ether functionalities .

Stability and Reactivity

The compound is stable under anhydrous, acidic conditions but undergoes hydrolysis in aqueous environments:

RCOOR’+H2ORCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \rightleftharpoons \text{RCOOH} + \text{R'OH}

This reaction is accelerated by elevated temperatures (ΔRate2.5×\Delta \text{Rate} \approx 2.5\times per 10C10^\circ \text{C}) and alkaline pH. Storage recommendations include inert atmospheres (e.g., nitrogen) and desiccants to mitigate moisture uptake .

Industrial and Research Applications

Coatings and Adhesives

The compound’s balanced polarity and thermal stability (Tdecomp>200C\text{T}_{\text{decomp}} > 200^\circ \text{C}) make it suitable as a plasticizer in acrylic coatings and epoxy adhesives. It improves flexibility and reduces viscosity in polymer matrices, enhancing application properties.

Pharmaceutical Intermediates

While direct therapeutic uses are undocumented, its hydroxyoxolan moiety is structurally analogous to sugar alcohols used in prodrug synthesis . For example, similar esters serve as intermediates in nucleotide analogs, such as modified oligonucleotides with enhanced nuclease resistance .

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